2,2',3,3',4,4'-Hexachlorodiphenyl ether
Description
Structure
3D Structure
Properties
CAS No. |
71585-39-2 |
|---|---|
Molecular Formula |
C12H4Cl6O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1,2,3-trichloro-4-(2,3,4-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-3-7(11(17)9(5)15)19-8-4-2-6(14)10(16)12(8)18/h1-4H |
InChI Key |
ATIMVMORQPKRPC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1OC2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1OC2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl)Cl |
Synonyms |
hexachlorodiphenyloxide |
Origin of Product |
United States |
Environmental Occurrence, Levels, and Spatiotemporal Distribution of 2,2 ,3,3 ,4,4 Hexachlorodiphenyl Ether
Global and Regional Environmental Prevalence of PCDEs and Specific Congeners
Polychlorinated diphenyl ethers are recognized as environmental contaminants, with many studies focusing on the more commercially prevalent polybrominated flame retardants. Research has documented the widespread presence of various PBDE congeners in numerous environmental samples across the globe. For instance, studies on herring gull eggs in the North American Great Lakes have shown significant concentrations of several BDE congeners, with levels varying geographically and indicating inputs from urban and industrial areas. nih.gov Temporal trend analyses in the same region revealed exponential increases in certain BDE congeners from the early 1980s to 2000. nih.gov Similarly, investigations into PBDE concentrations in children's blood plasma have shown temporal changes, with some congeners decreasing following their phase-out. nih.gov However, specific data for 2,2',3,3',4,4'-Hexachlorodiphenyl ether are not typically reported in these broad studies of halogenated diphenyl ethers.
Distribution and Concentrations Across Diverse Environmental Compartments
Atmospheric Compartment (Gas and Particulate Phases)
Research on other persistent organic pollutants, such as hexachlorobenzene (B1673134), has shown that their distribution between the gas and particulate phases in the atmosphere is influenced by factors like temperature and the concentration of total suspended particulates. nih.gov For example, higher concentrations of hexachlorobenzene were observed in the winter, which was attributed to increased particulate matter from sources like coal-burning. nih.gov The partitioning behavior of this compound in the atmosphere has not been specifically documented.
Aquatic Ecosystems (Water Column, Suspended Particulate Matter, Sediments)
In aquatic environments, related compounds like PBDEs are known to partition between the water column, suspended particulate matter (SPM), and sediments. A study in Jiaozhou Bay, China, found that PBDE congeners were predominantly associated with the SPM fraction rather than the dissolved phase in seawater. nih.gov The concentrations in sediment were also found to be significant, with levels influenced by the proportion of clay. nih.gov Sediment cores from Western Europe have demonstrated a time-dependent distribution of PBDEs, with the first appearance of certain congeners dating back to the 1970s. nih.gov Unfortunately, no comparable data were found for this compound.
Terrestrial Systems (Soils and Dust)
Indoor dust has been identified as a significant reservoir for brominated flame retardants like PBDEs. nih.govmdpi.com Studies have reported a wide range of concentrations for various BDE congeners in vehicle dust, with BDE-209 often being a major component. mdpi.com The presence of these compounds in indoor environments contributes to human exposure. nih.gov Again, specific measurements of this compound in soil and dust are lacking in the reviewed literature.
Spatiotemporal Trends and Identification of Geographic Hotspots
The absence of widespread monitoring data for this compound makes it impossible to delineate its spatiotemporal trends or identify geographic hotspots. For comparison, temporal trend data for PBDEs in sediments from the Irish Sea show declining concentrations, while no significant change has been observed in the Northern North Sea. ospar.org Geographic distribution studies of PBDEs in the Great Lakes have identified areas with higher contamination, likely linked to urban and industrial sources. nih.gov Without dedicated studies, the historical and current geographic distribution of this compound remains unknown.
Environmental Transport, Partitioning, and Transformation Processes of 2,2 ,3,3 ,4,4 Hexachlorodiphenyl Ether
Long-Range Atmospheric and Oceanic Transport Modeling and Observations
Due to its semi-volatile nature, 2,2',3,3',4,4'-Hexachlorodiphenyl ether has the potential for long-range atmospheric transport (LRAT), allowing it to reach remote environments far from its original sources. nih.gov While higher brominated congeners like decaBDE (BDE-209) are predominantly transported in the particulate phase, hexa-BDEs like BDE-138 can exist in both the gaseous and particulate phases in the atmosphere. researchgate.net This dual-phase behavior is critical to its transport potential.
The process of "global distillation" or the "grasshopper effect" is relevant to BDE-138, where it can undergo cycles of volatilization in warmer regions, atmospheric transport, and deposition in cooler regions. This leads to the accumulation of such persistent organic pollutants (POPs) in high-latitude and high-altitude environments. nih.gov The presence of lower-brominated PBDEs in remote lake sediments is often attributed to long-range atmospheric transport. nih.gov
Modeling Long-Range Transport:
Various multimedia fate and transport models are employed to predict the environmental distribution of POPs like BDE-138. These models simulate the movement and exchange of chemicals between different environmental compartments (air, water, soil, sediment).
Fugacity-Based Models: Models like the CoZMo-POP (Coastal Zone Multimedia Pollutant Fate Model) are used to understand the long-term fate of POP-like substances in specific regions. nilu.no These non-steady state, non-equilibrium models consider daily variations in environmental parameters like wind speed, temperature, and precipitation to estimate transport. nilu.no
Atmospheric Transport Models: Three-dimensional (3D) dynamical atmospheric transport models, such as the Community Multiscale Air Quality (CMAQ) model and HIRAT, are used to simulate the temporal-spatial distribution and transport patterns of air pollutants. researchgate.netmdpi.com These models can analyze the contribution of long-range transport to local pollution levels and identify transport pathways. researchgate.netmdpi.com
Observations from remote locations, such as the Arctic and alpine lakes, have confirmed the presence of BDE-138, validating the predictions of LRAT models. nih.gov The congener profiles in these remote areas often show a predominance of lower to mid-brominated congeners, including BDE-138, which are more volatile than the highly brominated forms. nih.gov
Inter-Compartmental Exchange and Partitioning Dynamics
The distribution of this compound in the environment is heavily influenced by its partitioning behavior between air, water, sediment, and organic matter. Its high hydrophobicity and low water solubility are key determinants of these processes.
The transfer of BDE-138 between the atmosphere and water bodies is a crucial process affecting its transport and fate. viu.ca This exchange is quantified by the Henry's Law constant (H or Kaw), which represents the ratio of a chemical's concentration in the gas phase to its concentration in the aqueous phase at equilibrium. viu.cawikipedia.org
A higher Henry's Law constant indicates a greater tendency for a compound to volatilize from water into the air. For hydrophobic compounds like BDE-138, volatilization from water surfaces can be a significant dissipation pathway. However, its strong sorption to particulate matter in both water and air can modulate this process. The temperature dependence of the Henry's Law constant is also significant; as temperature increases, volatilization generally increases. viu.ca
| Physicochemical Property | Estimated Value for Hexa-BDEs | Significance |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | ~6.8 - 7.2 | Indicates high hydrophobicity and tendency to partition into organic phases. |
| Water Solubility | Very Low (µg/L range) | Limits its concentration in the dissolved phase in water. |
| Vapor Pressure | Low | Indicates semi-volatile nature. |
| Log Kaw (Air-Water Partition Coefficient) | -1.5 to -3.0 (Estimated) | Suggests a tendency to partition from water to air, but less so than lower brominated congeners. |
Due to its hydrophobic nature, this compound strongly partitions from the water column to sediments. This process is a major sink for PBDEs in aquatic systems. The partitioning behavior is primarily governed by the organic carbon content of the sediment.
The sediment-water partition coefficient (Kd) describes this distribution. For nonionic organic chemicals like BDE-138, Kd is often normalized to the fraction of organic carbon (foc) in the sediment, resulting in the organic carbon-water (B12546825) partition coefficient (Koc).
Koc = Kd / foc
A high Koc value signifies strong binding to sediment organic matter, leading to its accumulation in bottom sediments. This sequestration in sediments can remove the compound from active circulation in the water column, but also creates a long-term reservoir from which it can potentially be reintroduced through bioturbation or other disturbances. Equilibrium Partitioning Sediment Benchmarks (ESBs) use Koc values to predict the concentrations of chemicals in sediment that are protective of benthic organisms.
| Partition Coefficient | Typical Log Value for Hexa-BDEs | Environmental Implication |
|---|---|---|
| Log Koc (Organic Carbon-Water) | ~6.5 - 7.5 | Strong sorption to sediment and soil organic matter, leading to accumulation. |
In both aquatic and atmospheric environments, this compound readily associates with suspended particulate matter and dissolved or particulate organic carbon. Its high octanol-water partition coefficient (Kow) drives this behavior.
In the water column, sorption to suspended solids facilitates the deposition of BDE-138 to bottom sediments. This process effectively scavenges the compound from the dissolved phase. Similarly, its association with dissolved organic matter (DOM) can affect its solubility, bioavailability, and transport in aquatic systems.
In the atmosphere, BDE-138 can be adsorbed onto airborne particles (aerosols). This association is a key mechanism for its long-range transport, as the movement of these particles is governed by atmospheric circulation patterns. researchgate.net The partitioning between the gas phase and the particulate phase depends on the compound's vapor pressure, the ambient temperature, and the nature and concentration of atmospheric aerosols.
Biotic and Abiotic Transformation and Degradation Pathways
While persistent, this compound is subject to slow transformation and degradation in the environment through both biological and non-biological processes. These pathways are critical as they can lead to the formation of other PBDE congeners with different toxicity profiles.
Photolytic degradation, or photolysis, is a significant abiotic pathway for the breakdown of PBDEs, including BDE-138. This process involves the absorption of light energy (particularly UV radiation from sunlight), which can lead to the cleavage of carbon-bromine (C-Br) bonds. nih.gov
The primary mechanism of photolytic degradation for PBDEs is reductive debromination. nih.govnih.gov In this process, a bromine atom is removed from the diphenyl ether structure and replaced with a hydrogen atom, resulting in the formation of a lower-brominated congener. nih.gov For BDE-138, this would lead to the formation of various penta-BDEs.
BDE-138 (Hexa-BDE) + hν → Penta-BDEs + Br•
The rate and products of photolysis are influenced by several factors:
Matrix: Photodegradation occurs in various media, including water, soil, and sediment, and on surfaces like sand and silica (B1680970) gel. Half-lives can vary significantly depending on the matrix, often being shorter in solutions and on artificial surfaces compared to natural soils and sediments. nih.gov
Light Conditions: Both natural and artificial sunlight can induce photolysis. nih.gov
Presence of Sensitizers: Dissolved organic matter (DOM) in natural waters can act as a photosensitizer, producing reactive species like triplet-excited state DOM (³DOM*) and reactive oxygen species (e.g., singlet oxygen, hydroxyl radicals) that can accelerate the degradation of PBDEs. nih.gov
This stepwise debromination is environmentally significant because the resulting lower-brominated congeners can be more bioaccumulative and toxic than the parent compound. berkeley.edu
Pyrolytic Transformations and By-product Formation
The thermal decomposition of polychlorinated biphenyls (PCBs) and related compounds can lead to the formation of various hazardous by-products. While specific studies on the pyrolysis of this compound are limited, research on similar compounds, such as 2,2',3,3',4,4'-hexachlorobiphenyl (B50367), indicates that these molecules can be precursors to polychlorinated dibenzofurans (PCDFs). For instance, the synthesis of tetrachlorinated dibenzofurans (TCDFs) and pentachlorinated dibenzofurans (PenCDFs) has been demonstrated using 2,2',3,3',4,4'-hexachlorobiphenyl at temperatures between 550 and 600°C. wikipedia.org
Pyrolysis, a process of thermal decomposition in an oxygen-depleted environment, can break down complex organic materials into simpler molecules. irjmets.com The by-products of such processes are influenced by factors like temperature, residence time, and the presence of catalysts. irjmets.comgoogle.com In the case of chlorinated aromatic compounds, these transformations can result in the formation of other persistent organic pollutants.
Table 1: Pyrolysis By-products of Related Chlorinated Compounds
| Precursor Compound | Pyrolysis Temperature (°C) | Key By-products | Reference |
| 2,2',3,3',4,4'-Hexachlorobiphenyl | 550 - 600 | TCDF-3467, PenCDF-12367 | wikipedia.org |
| Trifluoromethane (R23) | 900 | Tetrafluoroethylene, Hexafluoropropylene | google.com |
It is important to note that while these findings provide insights into the potential pyrolytic fate of this compound, further research is needed to determine the specific by-products and reaction conditions for this particular compound.
Microbial Degradation and Biotransformation in Environmental Media
For example, the aerobic degradation of hexachlorocyclohexane (B11772) (HCH) isomers has been observed in soil microorganisms. nih.gov Similarly, anaerobic degradation of HCH isomers has also been reported, though it is often a slower process. nih.gov The degradation pathways for these compounds can involve dehydrochlorination and hydrolytic dechlorination, catalyzed by specific microbial enzymes. nih.gov
The biotransformation of other complex chlorinated molecules, such as the energetic compound 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20), has been demonstrated by denitrifying bacteria like Pseudomonas sp. strain FA1. This process involves the initial denitration of the molecule by membrane-associated enzymes.
The degradation of polyethers, in general, has been shown to occur through the oxidation of terminal alcohol groups followed by the cleavage of the ether bond. nih.gov This process has been observed in both aerobic and anaerobic conditions. nih.gov
Table 2: Microbial Degradation of Related Chlorinated Compounds
| Compound | Microorganism Type | Degradation Condition | Key Processes | Reference |
| Hexachlorocyclohexane (HCH) isomers | Soil bacteria | Aerobic/Anaerobic | Dehydrochlorination, Hydrolytic dechlorination | nih.gov |
| CL-20 | Pseudomonas sp. strain FA1 | Denitrifying | N-denitration |
The ability of microorganisms to degrade this compound likely depends on the specific microbial communities present and the environmental conditions.
Formation of Hydroxylated and Methoxylated Metabolites
The metabolism of polychlorinated biphenyls (PCBs) and related compounds in organisms can lead to the formation of hydroxylated and methoxylated derivatives. These metabolic processes are often mediated by cytochrome P450 enzymes. nih.gov
Studies on various PCB congeners have shown that hydroxylation is a common metabolic pathway. For instance, rat liver microsomes have been shown to metabolize 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) (PCB 136) into hydroxylated metabolites, with 5-OH-PCB 136 being a major product. nih.gov In human liver microsomes, 4-OH-PCB 136 and 5-OH-PCB 136 were identified as major metabolites. nih.gov
The formation of methoxylated metabolites has also been observed. In HepG2 cells, 3,3'-dichlorobiphenyl (B134845) was metabolized into a complex mixture of oxidative metabolites, including novel methoxylated compounds. nih.gov Furthermore, studies with whole poplar plants have demonstrated the interconversion between methoxylated, hydroxylated, and sulfated metabolites of monochlorobiphenyls. nih.govresearchgate.netuiowa.edu This suggests that once formed, these metabolites can undergo further transformations within organisms.
Table 3: Hydroxylated and Methoxylated Metabolites of Related Compounds
| Parent Compound | Organism/System | Key Metabolites | Reference |
| 2,2',3,3',6,6'-Hexachlorobiphenyl (PCB 136) | Rat liver microsomes | 5-OH-PCB 136 | nih.gov |
| 2,2',3,3',6,6'-Hexachlorobiphenyl (PCB 136) | Human liver microsomes | 4-OH-PCB 136, 5-OH-PCB 136 | nih.gov |
| 3,3'-Dichlorobiphenyl | HepG2 cells | Hydroxylated, dihydroxylated, and methoxylated metabolites | nih.gov |
| 4-Monochlorobiphenyl | Poplar plants | 2'-hydroxy-4-chlorobiphenyl, 3'-hydroxy-4-chlorobiphenyl, 4'-hydroxy-4-chlorobiphenyl | researchgate.net |
| 4'-Methoxy-4-monochlorobiphenyl | Poplar plants | 4'-OH-PCB 3, 4'-PCB 3 sulfate | nih.govresearchgate.netuiowa.edu |
These findings underscore the likelihood that this compound can be transformed into hydroxylated and methoxylated metabolites in various organisms, potentially altering its toxicity and environmental behavior.
Transformation to Polychlorinated Dibenzo-p-dioxins and Furans
A significant concern regarding polychlorinated diphenyl ethers (PCDEs) is their potential to transform into highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). chemistry-matters.comospar.org This transformation can occur during industrial processes and combustion events.
The formation of PCDD/Fs from precursors like chlorinated phenols and chlorobenzenes is a well-documented phenomenon. nih.govnih.gov The presence of chlorine and a catalyst, such as copper, can facilitate these reactions. ospar.org Dioxins are often formed as unintentional by-products in the production of certain chlorinated chemicals. ospar.orgacs.org
Research indicates that PCDEs can act as precursors to PCDD/Fs. The manufacturing of 2,4-D products, for example, has been shown to result in the formation of PCDD/Fs and PCBs as impurities. nih.gov The risk of such transformations highlights the importance of controlling industrial processes and waste incineration to minimize the release of these toxic compounds.
Table 4: Formation of PCDD/Fs from Related Processes
| Process/Source | Precursors | Resulting Compounds | Reference |
| Production of 2,4-D products | Polychlorobenzenes, Polychlorophenols | PCDD/Fs, PCBs | nih.gov |
| Combustion processes | Organic matter, Chlorine compounds | PCDD/Fs | ospar.org |
| Oxidation of 2-Monochlorophenol | 2-Monochlorophenol | PCDDs, PCDFs | nih.gov |
Given the structural similarity of this compound to other PCDEs and chlorinated precursors, it is plausible that this compound can also be transformed into PCDD/Fs under appropriate conditions.
Bioaccumulation, Trophic Transfer, and Biomagnification of 2,2 ,3,3 ,4,4 Hexachlorodiphenyl Ether in Ecosystems
Bioaccumulation Potential in Aquatic and Terrestrial Organisms
The bioaccumulation of 2,2',3,3',4,4'-hexachlorodiphenyl ether is largely governed by its high lipophilicity, a characteristic common to many halogenated aromatic hydrocarbons. This property facilitates its partitioning from water and sediment into the fatty tissues of aquatic and terrestrial organisms.
In aquatic environments, organisms can accumulate this compound directly from the surrounding water (bioconcentration) and through the consumption of contaminated food (biomagnification). Studies on related polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) indicate that congeners with a similar degree of chlorination exhibit significant bioaccumulation potential. For instance, research on various fish species has demonstrated that the concentration of these compounds can be thousands of times higher in their tissues than in the surrounding water. While specific Bioaccumulation Factors (BAFs) for this compound are not widely reported, data from related compounds suggest a high potential for accumulation.
Terrestrial organisms are primarily exposed through their diet, including the consumption of contaminated plants, invertebrates, and other animals. Soil invertebrates can accumulate the compound from contaminated soil, which then serves as a source for higher-level consumers. The persistence of this compound in soil contributes to its long-term availability for uptake by terrestrial food webs.
Bioaccumulation Data for Related Halogenated Aromatic Hydrocarbons
| Compound | Organism | Bioaccumulation Factor (BAF) L/kg lipid | Bioconcentration Factor (BCF) L/kg | Reference |
|---|---|---|---|---|
| PCB-153 (2,2',4,4',5,5'-Hexachlorobiphenyl) | Fish (General) | - | 1,000,000 | nih.gov |
| BDE-153 (2,2',4,4',5,5'-Hexabromodiphenyl ether) | Fish (General) | - | >5,000 | nih.gov |
| PCB-138 (2,2',3,4,4',5'-Hexachlorobiphenyl) | Marine Mammals | Significant | - | frontiersin.org |
Trophic Transfer and Biomagnification across Food Webs
Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption. Biomagnification, a specific case of trophic transfer, occurs when the concentration of a substance increases at successively higher levels in a food web. researchgate.net Due to its persistence and lipophilicity, this compound is expected to biomagnify.
In aquatic food webs, this compound can be transferred from phytoplankton and invertebrates to small fish, and subsequently to larger predatory fish, marine mammals, and fish-eating birds. frontiersin.org Studies on similar compounds, such as PCBs and other PBDEs, have consistently demonstrated significant trophic magnification. The Trophic Magnification Factor (TMF) is a metric used to quantify the degree of biomagnification in a food web; a TMF greater than 1 indicates that the chemical is biomagnifying. sfu.ca For many PCBs and PBDEs, TMFs are significantly greater than 1, indicating their potential to reach high concentrations in top predators. frontiersin.org
Data from a study on marine mammals in West Antarctica showed that PCB 138 and PCB 153 had statistically significant Trophic Magnification Factors, indicating their biomagnification in that food web. frontiersin.org
Trophic Magnification Factors (TMFs) for Related Compounds
| Compound | Food Web | Trophic Magnification Factor (TMF) | Reference |
|---|---|---|---|
| PCB-138 | Antarctic Marine Food Web | >1 (Significant) | frontiersin.org |
| PCB-153 | Antarctic Marine Food Web | >1 (Significant) | frontiersin.org |
| BDE-47 | Lake Michigan Food Web | Biomagnified | nih.gov |
| BDE-100 | Lake Michigan Food Web | Biomagnified | nih.gov |
Factors Influencing Bioavailability, Uptake, and Elimination Kinetics (e.g., Lipid Content, Trophic Position)
Several factors influence the bioavailability, uptake, and elimination of this compound in organisms.
Lipid Content: Due to its lipophilic nature, organisms with higher lipid content tend to accumulate higher concentrations of this compound. uq.edu.au Lipid normalization is often used to compare contaminant concentrations among different species and tissues with varying fat content. service.gov.uk
Trophic Position: As discussed, organisms at higher trophic levels generally exhibit higher concentrations due to biomagnification. frontiersin.org The structure and length of the food web play a crucial role in determining the extent of biomagnification. researchgate.net
Bioavailability from Sediment: In aquatic systems, a significant portion of this compound can be bound to sediments. The bioavailability of sediment-bound contaminants to benthic organisms depends on various factors, including the organic carbon content of the sediment and the feeding strategies of the organisms. nih.gov
Uptake and Elimination Kinetics: The rate at which an organism absorbs a contaminant (uptake) and the rate at which it removes it (elimination) determine the net bioaccumulation. For persistent compounds like this compound, the elimination rate is typically slow, leading to a long biological half-life and significant accumulation over time.
Comparative Bioaccumulation Dynamics with Other Halogenated Aromatic Hydrocarbons
The bioaccumulation dynamics of this compound can be understood by comparing it with other well-studied halogenated aromatic hydrocarbons, such as Polychlorinated Biphenyls (PCBs) and Polybrominated Diphenyl Ethers (PBDEs).
Persistence: Like many PCBs and PBDEs, this compound is resistant to metabolic degradation, which is a key factor in its persistence and bioaccumulation potential.
Accumulation Patterns: The accumulation patterns of different congeners of PCBs and PBDEs can vary. For example, some studies have shown that certain PBDE congeners, like BDE-47, are more readily biomagnified than others, such as BDE-209. nih.gov The specific chlorine substitution pattern in this compound will influence its steric hindrance and susceptibility to metabolic processes, thereby affecting its bioaccumulation potential relative to other congeners.
Biomagnification Potential: While both PCBs and PBDEs are known to biomagnify, the extent can differ. For instance, a study on southern sea otters found a significant correlation between the concentrations of PBDEs and PCBs, suggesting similar exposure pathways and bioaccumulation behaviors. regulations.gov However, the relative biomagnification potential can be influenced by factors such as the specific food web structure and the metabolic capabilities of the organisms within it.
Ecotoxicological Implications and Ecological Risk Assessment of 2,2 ,3,3 ,4,4 Hexachlorodiphenyl Ether on Non Human Organisms
Ecotoxicity Studies on Aquatic Organisms (e.g., Fish, Invertebrates, Algae)
While direct studies on 2,2',3,3',4,4'-hexachlorodiphenyl ether are limited, research on analogous compounds provides insight into its potential aquatic toxicity. Polychlorinated diphenyl ethers as a class are known to induce oxidative stress in aquatic life. nih.gov The impact of these compounds is often evaluated through a variety of endpoints, including developmental, reproductive, and physiological effects.
Developmental Abnormalities and Reproductive Impairments
Exposure to certain environmental pollutants during early life stages can lead to significant developmental issues and impair reproductive success in aquatic organisms. For instance, exposure to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a potent activator of the aryl hydrocarbon receptor (AhR) pathway often used as a benchmark for PCB-like compounds, can interfere with embryonic development in mice, highlighting the potential for developmental toxicity. nih.gov Studies on other endocrine-disrupting chemicals have demonstrated a range of reproductive effects in fish. For example, exposure to certain chemicals can lead to reduced fecundity and altered sexual behaviors in zebrafish. nih.gov
Hepatic Dysfunctions and Endocrine System Disruptions
The liver is a primary target organ for many xenobiotics, and exposure to hexachlorinated compounds can lead to significant hepatic dysfunction. In studies on rats, exposure to 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153) resulted in enlarged and fatty livers. nih.gov Histological changes in the liver have also been observed. nih.gov
The endocrine system is also highly susceptible to disruption by these compounds. A study on prepubertal female rats exposed to 2,2',3,3',4,6'-hexachlorobiphenyl (B1195869) showed a modest depletion of serum thyroxine, indicating thyroid hormone disruption. nih.gov Similarly, rats exposed to 2,3,3',4,4',5-hexachlorobiphenyl (B1222757) (PCB 156) also exhibited a decrease in plasma thyroxine concentrations. nih.gov Such disruptions in thyroid hormone levels can have significant downstream effects on development and metabolism. Endocrine-disrupting chemicals are known to interfere with hormone synthesis, metabolism, and receptor activation in exposed animals, which can alter their normal physiological functions and those of their offspring. nih.gov
Table 1: Hepatic and Endocrine Effects of Hexachlorinated Biphenyls in Rats
| Compound | Species | Observed Effects |
| 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153) | Rat | Enlarged, fatty liver; Histological changes in the liver and thyroid. nih.gov |
| 2,2',3,3',4,6'-Hexachlorobiphenyl | Rat | Modest depletion of serum thyroxine. nih.gov |
| 2,3,3',4,4',5-Hexachlorobiphenyl (PCB 156) | Rat | Liver enlargement; Decrease in plasma thyroxine concentrations. nih.gov |
Immunosuppressive Effects
The immune system is a sensitive target for many environmental contaminants. nih.gov Activation of the aryl hydrocarbon receptor (AhR) by various ligands has been shown to suppress immune responses. For example, AhR activation can suppress B cell class switch recombination, a critical process for normal immune function. nih.gov While direct studies on the immunosuppressive effects of this compound in aquatic organisms are scarce, the known immunotoxicity of related compounds like PCBs suggests a potential for similar effects. nih.gov Exposure to pollutants can lead to various immunotoxic symptoms, including histological changes in lymphoid tissue and altered immune functionality, which can increase susceptibility to pathogens. nih.gov
Induction of Oxidative Stress
A common mechanism of toxicity for many environmental pollutants is the induction of oxidative stress, which occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive intermediates. nih.gov Polychlorinated diphenyl ethers have been shown to induce oxidative stress in zebrafish, with observed dose-dependent changes in antioxidant enzyme activities and levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Studies on other chlorinated compounds have also demonstrated the induction of ROS in zebrafish embryos.
Ecotoxicity Studies on Terrestrial Organisms (e.g., Birds, Rodents)
Research on terrestrial organisms, particularly rodents, provides significant insight into the toxic effects of hexachlorinated compounds. In a subchronic feeding study, female Sprague-Dawley rats exposed to 2,3,3',4,4',5-hexachlorobiphenyl (PCB 156) exhibited decreased body weight gain, thymic atrophy, and liver enlargement. nih.gov Another study on rats with 2,2',4,4',5,5'-hexachlorobiphenyl (PCB 153) also reported enlarged, fatty livers and histological changes in the thyroid and liver. nih.gov This same congener was found to reduce hepatic and pulmonary vitamin A levels and cause neurotoxic effects, with female rats appearing to be more sensitive. nih.gov Furthermore, exposure of rat neuronal stem cells to 2,2',4,4',5,5'-hexachlorobiphenyl was shown to potentially inhibit their differentiation and proliferation. nih.gov
Table 2: Ecotoxicity of Hexachlorinated Biphenyls in Rodents
| Compound | Species | Key Findings |
| 2,3,3',4,4',5-Hexachlorobiphenyl (PCB 156) | Rat | Decreased body weight gain, thymic atrophy, liver enlargement, decreased plasma thyroxine. nih.gov |
| 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153) | Rat | Enlarged fatty liver, histological changes in thyroid and liver, reduced vitamin A, neurotoxic effects. nih.gov |
| 2,2',4,4',5,5'-Hexachlorobiphenyl | Rat (neuronal stem cells) | Potential inhibition of differentiation and proliferation. nih.gov |
Mechanistic Insights into Ecotoxicity (e.g., Aryl Hydrocarbon Receptor (AhR) Activation, Enzyme Induction)
The toxic effects of many halogenated aromatic hydrocarbons, including certain PCBs, are mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. doi.org Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences, leading to the altered expression of a battery of genes. doi.org This pathway is known to be involved in the toxic responses to compounds like TCDD. doi.org AhR activation can disrupt normal developmental processes and has been linked to a variety of toxic outcomes. nih.govdoi.org
Another key mechanism of toxicity is the induction of metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov Exposure of rats to 2,3,3',4,4',5-hexachlorobiphenyl (PCB 156) induced CYP1A1 and CYP1A2 activities. nih.gov Similarly, 2,2',4,4',5,5'-hexachlorobiphenyl (PCB 153) increased hepatic microsomal enzyme activities in rats. nih.gov While this enzyme induction is a detoxification response, it can also lead to the production of reactive metabolites and contribute to oxidative stress. mdpi.com
Derivation of Ecotoxicological Benchmarks and Environmental Quality Criteria.
The derivation of ecotoxicological benchmarks is a critical step in evaluating the potential risk of chemical substances to the environment. These benchmarks, such as the Predicted No-Effect Concentration (PNEC), represent a concentration below which adverse effects on an ecosystem are unlikely to occur. epa.gov The process for deriving these benchmarks for a substance like this compound typically involves standardized methodologies that rely on ecotoxicity data from laboratory studies.
Two primary approaches for deriving PNECs are the Assessment Factor (AF) method and the Species Sensitivity Distribution (SSD) method. nih.govchemsafetypro.com
The Assessment Factor (AF) method is employed when ecotoxicity data are limited. It involves dividing the lowest available toxicity value (such as a no-observed-effect-concentration, or NOEC) by an assessment factor. chemsafetypro.comservice.gov.uk This factor accounts for uncertainties, including the extrapolation from a small number of laboratory-tested species to a complex ecosystem, and from short-term (acute) to long-term (chronic) effects. scispace.com The magnitude of the assessment factor decreases as the quality and quantity of the ecotoxicological data increase. chemsafetypro.com
The Species Sensitivity Distribution (SSD) method is a probabilistic approach used when a larger, more robust dataset is available, ideally encompassing multiple species across different trophic levels (e.g., algae, invertebrates, fish). researchgate.netnih.gov An SSD curve models the variation in sensitivity among different species to a specific chemical. researchgate.net From this curve, a Hazardous Concentration for 5% of the species (HC5) is determined. The PNEC is then typically derived by dividing the HC5 by an assessment factor, which generally ranges from 1 to 5, to provide an additional margin of safety. researchgate.net
Interactive Data Table: Illustrative PNEC Derivation using the Assessment Factor Method
| Test Organism | Trophic Level | Endpoint | Value (µg/L) | Assessment Factor | Calculated PNEC (µg/L) |
|---|---|---|---|---|---|
| Pseudokirchneriella subcapitata (Green Algae) | Primary Producer | 96-hr EC50 (Growth) | 50 | 1000 | 0.05 |
| Daphnia magna (Water Flea) | Primary Consumer | 48-hr LC50 (Mortality) | 25 | 1000 | 0.025 |
| Oncorhynchus mykiss (Rainbow Trout) | Secondary Consumer | 96-hr LC50 (Mortality) | 100 | 1000 | 0.1 |
| Daphnia magna (Water Flea) | Primary Consumer | 21-day NOEC (Reproduction) | 5 | 10 | 0.5 |
Environmental Quality Criteria (EQC) are derived from these ecotoxicological benchmarks and are often implemented in regulatory frameworks to protect aquatic life. The establishment of EQC for a substance like this compound would follow a similar data-driven process, considering its persistence, potential for bioaccumulation, and toxicity.
Ecological Risk Characterization and Assessment Frameworks for PCDEs in Specific Ecosystems.
The ecological risk assessment (ERA) for polychlorinated diphenyl ethers (PCDEs), including the congener this compound, is a systematic process used to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to these contaminants. The general framework for an ERA, as outlined by agencies such as the U.S. Environmental Protection Agency (EPA), typically consists of three main phases: problem formulation, analysis (including exposure and effects assessment), and risk characterization.
Problem Formulation: This initial stage defines the scope of the assessment. It identifies the contaminant of concern (in this case, this compound), the ecosystems at risk (e.g., freshwater rivers, marine bays, sediment), the ecological endpoints to be evaluated (e.g., survival, growth, and reproduction of key species), and develops a conceptual model that links the contaminant sources to ecological effects.
Analysis Phase:
Exposure Assessment: This involves determining the environmental concentrations of the contaminant. For PCDEs, this would include measuring or modeling their concentrations in various environmental compartments such as water, sediment, and biota. Due to their hydrophobic nature, PCDEs are often found in higher concentrations in sediments and fatty tissues of organisms.
Effects Assessment (Hazard Assessment): This phase characterizes the inherent toxicity of the chemical to the organisms of concern. It involves gathering and evaluating ecotoxicological data to determine the concentrations at which adverse effects are observed. As noted, specific data for this compound is limited, which presents a challenge. In such cases, risk assessments may utilize data from closely related compounds (surrogates) or employ quantitative structure-activity relationship (QSAR) models to predict toxicity.
Risk Characterization: This is the final phase where the information from the exposure and effects assessments is integrated to estimate the ecological risk. A common approach is the use of a Risk Quotient (RQ) . The RQ is calculated by dividing the Predicted Environmental Concentration (PEC) by the Predicted No-Effect Concentration (PNEC).
RQ = PEC / PNEC
An RQ value greater than 1 indicates a potential for adverse ecological effects, suggesting that the environmental concentration of the substance exceeds the level deemed safe for the ecosystem.
For PCDEs in specific ecosystems, the risk assessment framework would be tailored to the characteristics of that environment:
Freshwater Ecosystems: The assessment would focus on potential impacts to freshwater species, considering factors like water hardness and pH that can influence toxicity. The risk to benthic (sediment-dwelling) organisms is particularly important for hydrophobic compounds like PCDEs. nih.gov
Marine Ecosystems: In marine environments, the assessment would consider the unique species assemblages and the potential for bioaccumulation and biomagnification through marine food webs. mdpi.com The long-range transport of these persistent compounds also means that even remote marine ecosystems can be at risk.
Sediment: Given that PCDEs tend to adsorb to particulate matter and accumulate in sediments, a sediment-specific risk assessment is often crucial. This involves comparing sediment contaminant concentrations to sediment quality guidelines and conducting toxicity tests with sediment-dwelling organisms. The risk to benthic organisms and the potential for transfer to higher trophic levels are key considerations.
The following table provides a simplified framework for the ecological risk assessment of a PCDE in a hypothetical sediment scenario.
Interactive Data Table: Simplified Ecological Risk Assessment Framework for a PCDE in Sediment
| Assessment Step | Description | Example Data/Endpoint |
|---|---|---|
| Problem Formulation | Identify contaminant, ecosystem, and endpoints. | Contaminant: this compound; Ecosystem: River sediment; Endpoints: Survival of benthic invertebrates, bioaccumulation in fish. |
| Exposure Assessment | Measure or model contaminant concentration. | Measured concentration in sediment (PECsediment) = 50 µg/kg dry weight. |
| Effects Assessment | Determine safe concentration (PNEC). | PNECsediment derived from chronic toxicity tests with amphipods = 10 µg/kg dry weight. |
| Risk Characterization | Calculate Risk Quotient (RQ). | RQ = PECsediment / PNECsediment = 50 / 10 = 5. |
| Risk Conclusion | Interpret the RQ value. | Since RQ > 1, there is a potential risk to benthic organisms in this hypothetical scenario. |
Due to the limited congener-specific toxicity data for many PCDEs, a significant challenge in their risk assessment is the uncertainty associated with using surrogate data or model predictions. Further research to generate robust ecotoxicological data for individual PCDEs like this compound is essential for reducing these uncertainties and conducting more accurate ecological risk assessments.
Analytical Methodologies for the Detection and Quantification of 2,2 ,3,3 ,4,4 Hexachlorodiphenyl Ether in Environmental Matrices
Sampling Strategies and Sample Preparation Techniques for Diverse Environmental Media (e.g., Water, Sediment, Soil, Air, Biota)
The initial and one of the most critical steps in the analytical process is the collection of a representative sample, followed by meticulous preparation to isolate and concentrate the target analyte. The strategies employed vary significantly depending on the environmental matrix.
Water: For aqueous samples, a common approach involves solid-phase extraction (SPE). A large volume of water, often up to 500 mL, is passed through an SPE cartridge containing a sorbent like coconut charcoal or a specialized polymer (e.g., ENVI-Carb). eurofins.com The 2,2',3,3',4,4'-Hexachlorodiphenyl ether is adsorbed onto the sorbent, and subsequently eluted with a small volume of an organic solvent such as dichloromethane (B109758) (DCM). eurofins.com This process effectively concentrates the analyte from a large, dilute sample into a small, manageable volume for analysis.
Soil and Sediment: The analysis of solid matrices like soil and sediment typically begins with a solvent extraction step. Techniques such as sonication or pressurized liquid extraction (PLE) are used to transfer the analyte from the solid sample into a solvent. The choice of solvent is critical and often involves a mixture of polar and non-polar solvents to ensure efficient extraction. Following extraction, the resulting extract is often complex and requires a "clean-up" step to remove interfering compounds. This may involve techniques like gel permeation chromatography (GPC) or the use of multi-layered silica (B1680970) gel columns containing different adsorbents.
Biota: For biological samples such as fish tissue or bird eggs, the high lipid content presents a significant challenge. The extraction process is similar to that for soil, but a lipid removal step is mandatory. This is often accomplished using GPC or destructive methods like acid digestion. A popular and efficient sample preparation method for various food and environmental samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. nih.gov This method involves an extraction with acetonitrile (B52724) followed by a clean-up step using a mixture of sorbents in a process known as dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. nih.gov
A summary of common sample preparation techniques is provided in the table below.
| Environmental Matrix | Sampling Technique | Primary Extraction Method | Common Clean-up Techniques |
| Water | Grab sampling, composite sampling | Solid-Phase Extraction (SPE) eurofins.com | Elution with organic solvent (e.g., Dichloromethane) eurofins.com |
| Soil/Sediment | Core sampling, grab sampling | Sonication, Pressurized Liquid Extraction (PLE) | Multi-layered silica columns, Gel Permeation Chromatography (GPC) |
| Air | High-volume air sampling with polyurethane foam (PUF) or XAD resin traps | Solvent extraction of the trapping medium | Column chromatography |
| Biota (e.g., tissue) | Dissection and homogenization | QuEChERS, Sonication with solvent eurofins.comnih.gov | Dispersive SPE, GPC, Acid digestion |
Advanced Chromatographic Separation Techniques (e.g., High-Resolution Gas Chromatography)
Due to the existence of numerous PCDE congeners with similar physicochemical properties, high-resolution chromatography is essential for the accurate, isomer-specific separation of this compound from other potentially interfering compounds. High-Resolution Gas Chromatography (HRGC), utilizing long capillary columns, is the technique of choice.
The separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase (typically helium) and a stationary phase coated on the inner wall of the capillary column. hplc.sk The selection of the stationary phase is critical for achieving the desired selectivity. For persistent organic pollutants like PCDEs and the structurally similar polychlorinated biphenyls (PCBs), specific stationary phases are preferred. scilit.comresearchgate.net
Commonly used capillary columns for this purpose include those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, SE-54). researchgate.net These columns offer good general-purpose separation. For more challenging separations where co-elution might be an issue, columns with higher polarity, such as those with a bis-cyanopropylphenyl polysiloxane phase, can provide alternative selectivity. scilit.com The use of long columns (e.g., 30-60 meters) with narrow internal diameters (e.g., 0.25 mm) enhances separation efficiency, allowing for the resolution of closely related isomers. scilit.com
| Column Type | Stationary Phase Composition | Polarity | Application Notes |
| VF-5ms / DB-5 | 5% Phenyl / 95% Methylpolysiloxane scilit.com | Low | Standard column for PCB and PCDE analysis, provides good separation for a wide range of congeners. researchgate.net |
| SP-2330 | bis-Cyanopropylphenyl polysiloxane scilit.com | High | Used to resolve specific co-eluting isomers that are not separated on less polar columns. scilit.com |
Mass Spectrometric Detection and Quantification Strategies (e.g., High-Resolution Mass Spectrometry)
Following chromatographic separation, mass spectrometry (MS) provides the necessary sensitivity and specificity for detection and quantification. nih.gov Coupling HRGC with MS (GC-MS) is the most powerful tool for this analysis.
In a typical GC-MS system, as compounds elute from the GC column, they enter the MS ion source where they are ionized. For PCDEs, electron ionization (EI) is commonly used. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z).
For routine monitoring, a quadrupole mass spectrometer operating in selected ion monitoring (SIM) mode is often sufficient. eurofins.com In SIM mode, the instrument is set to detect only a few specific m/z values corresponding to the target analyte, which significantly increases sensitivity and reduces matrix interference compared to scanning the full mass range.
For enhanced specificity and to meet stringent regulatory requirements, high-resolution mass spectrometry (HRMS) is employed. HRMS instruments, such as magnetic sector or time-of-flight (TOF) mass spectrometers, can measure m/z values with very high accuracy (to four or five decimal places). mdpi.com This allows for the unequivocal identification of a compound based on its exact mass, distinguishing it from other molecules that may have the same nominal mass but a different elemental composition. Tandem mass spectrometry (MS/MS), available on instruments like triple quadrupoles or Q-TOFs, provides another layer of specificity by monitoring the fragmentation of a specific parent ion into characteristic product ions, a technique known as multiple reaction monitoring (MRM). nih.gov
| Technique | Analyzer | Mode | Key Advantage |
| GC-MS | Quadrupole | Selected Ion Monitoring (SIM) eurofins.com | High sensitivity for targeted analysis. |
| GC-HRMS | Magnetic Sector, Time-of-Flight (TOF) | High-Resolution Selected Ion Monitoring | Unambiguous identification based on exact mass. mdpi.com |
| GC-MS/MS | Triple Quadrupole, Q-TOF | Multiple Reaction Monitoring (MRM) nih.gov | High specificity by monitoring specific fragmentation pathways, reducing matrix effects. |
Isotope Dilution Mass Spectrometry for Accurate Quantification
The most accurate method for quantifying environmental contaminants is isotope dilution mass spectrometry (IDMS). nih.govnih.gov This technique corrects for the potential loss of analyte during sample preparation and analysis, which can be a significant source of error.
The principle of IDMS involves adding a known amount of an isotopically labeled version of the target analyte to the sample at the very beginning of the analytical procedure. For this compound, this would typically be the same compound but synthesized with one or more Carbon-12 atoms replaced by Carbon-13 (¹³C). This ¹³C-labeled standard is chemically identical to the native (unlabeled) analyte and will therefore behave in the same way throughout the extraction, clean-up, and chromatographic steps. nih.gov
However, because it has a different mass, the mass spectrometer can distinguish between the native analyte and the labeled internal standard. By measuring the ratio of the response of the native analyte to the labeled standard in the final extract and comparing it to the ratio in a calibration standard, the concentration of the native analyte in the original sample can be calculated with high accuracy. nih.gov This method effectively compensates for variations in extraction efficiency and instrument response, making it the gold standard for quantitative environmental analysis. nih.gov
Quality Assurance and Quality Control Protocols in PCDE Environmental Analysis
A comprehensive QA/QC program for the analysis of this compound includes several key components:
Quality Assurance Project Plan (QAPP): A formal document outlining the objectives of the project and the specific QA/QC procedures that will be followed to achieve them. epa.gov
Method Blanks: A sample of a clean matrix (e.g., pure solvent or certified clean sand) that is processed and analyzed in the same manner as the environmental samples. This is used to check for contamination introduced during the analytical process.
Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of the target analyte. The analysis of the LCS is used to demonstrate the laboratory's capability to perform the method successfully, with recovery of the analyte typically required to be within a predefined range (e.g., 70-130%).
Matrix Spikes/Matrix Spike Duplicates (MS/MSD): An environmental sample is split into three subsamples. One is analyzed as is, while the other two are spiked with a known amount of the analyte. The results are used to assess the effect of the sample matrix on the analytical method's accuracy and precision.
Certified Reference Materials (CRMs): Materials, such as fish tissue or sediment, that have a certified concentration of the target analyte. These are analyzed periodically to provide an independent verification of the accuracy of the entire analytical procedure.
Initial Demonstration of Capability: Before analyzing any samples, the laboratory must demonstrate its ability to meet the method's performance criteria for accuracy, precision, and sensitivity. epa.gov
Adherence to these QA/QC protocols ensures that the analytical data are of known and documented quality, suitable for their intended purpose, whether for regulatory monitoring, risk assessment, or environmental research. epa.govpccarx.com
Research Gaps, Challenges, and Future Research Directions Concerning 2,2 ,3,3 ,4,4 Hexachlorodiphenyl Ether
Identification and Quantification of Unidentified or Underestimated Sources and Release Pathways
A primary challenge in managing the environmental risks of 2,2',3,3',4,4'-Hexachlorodiphenyl ether is the incomplete knowledge of its sources and how it is released into the environment. Polychlorinated diphenyl ethers (PCDEs) are not commercially produced but are known to be formed as unintentional byproducts in industrial processes. Their widespread occurrence in the environment is thought to be mainly a result of their presence as impurities in technical-grade chlorophenol preparations. nih.gov However, specific data for the 2,2',3,3',4,4'-hexachloro congener are scarce.
Future research must focus on:
Source Identification: Pinpointing the specific industrial processes, such as the manufacturing of certain pesticides, herbicides, or disinfectants, that may lead to the formation of this particular congener.
Release Quantification: Estimating the emission rates from both primary sources (industrial production) and secondary sources (e.g., waste incineration, landfill leaching, and atmospheric deposition).
Historical Releases: Reconstructing the historical release patterns to better understand the long-term environmental burden of this compound.
The lack of this fundamental information makes it difficult to implement effective control measures and to predict future environmental concentrations.
Comprehensive Elucidation of Environmental Fate and Formation of Novel Transformation Products
Once released into the environment, the fate of this compound is largely unknown. As a persistent organic pollutant (POP), it is expected to be resistant to degradation and to partition into soil, sediments, and biota. nih.gov However, the specific pathways and rates of its transformation are not well characterized.
Key research needs include:
Degradation Studies: Conducting laboratory and field studies to determine the rates of abiotic (e.g., photolysis) and biotic (microbial) degradation under various environmental conditions.
Transformation Product Identification: Identifying the chemical structures of its degradation products. It is crucial to determine if these transformation products are more or less toxic and persistent than the parent compound.
Environmental Compartment Modeling: Developing a better understanding of how this compound moves between different environmental compartments such as air, water, soil, and living organisms. taylorfrancis.com
Without a thorough understanding of its environmental fate, the long-term risks posed by this compound and its potential transformation products cannot be accurately assessed.
Understanding Long-Term, Low-Level Ecotoxicological Effects and Multi-stressor Interactions in Complex Ecosystems
The ecotoxicological effects of this compound are poorly understood, particularly at the low concentrations typically found in the environment. While some PCDE congeners are known to elicit toxic responses similar to those of certain polychlorinated biphenyls (PCBs), congener-specific toxicity data are lacking. wikipedia.org
Future ecotoxicological research should address:
Chronic Toxicity: Investigating the effects of long-term, low-level exposure on a variety of organisms representing different trophic levels, from microorganisms and algae to invertebrates, fish, and wildlife. researchgate.netmdpi.com
Endocrine Disruption: Assessing the potential for this compound to interfere with the endocrine systems of wildlife, which could lead to reproductive and developmental problems.
Multi-stressor Interactions: Studying how the toxicity of this compound is influenced by the presence of other environmental stressors, such as other pollutants, changing temperatures, and nutrient availability. This is critical for understanding its impact in real-world, complex ecosystems.
The absence of robust ecotoxicological data for this specific congener is a major obstacle to establishing safe environmental quality standards.
Development of Novel and Sensitive Analytical Techniques for Trace Level Detection and Congeer-Specific Analysis
Accurate assessment of the environmental occurrence and fate of this compound relies on the availability of sensitive and specific analytical methods. The analysis of PCDEs is challenging due to the large number of possible congeners (209 in total) and their low concentrations in environmental samples. wikipedia.org
Key challenges and future directions in analytical chemistry include:
Congener-Specific Separation: High-resolution gas chromatography (HRGC) is the technique of choice for separating individual congeners. epa.gov However, co-elution of some congeners can occur, leading to inaccurate quantification. epa.gov Further development of chromatographic techniques, including the use of different stationary phases and multi-dimensional GC, is needed.
Sensitive Detection: Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides the necessary sensitivity and selectivity for detecting trace levels of these compounds. nv.gov
Standard Reference Materials: The availability of certified reference materials containing known concentrations of this compound is essential for quality assurance and quality control in analytical laboratories.
The following table summarizes the key aspects of analytical techniques for congener-specific analysis:
| Analytical Aspect | Challenge | Future Research Direction |
| Sample Preparation | Matrix interference from complex samples (e.g., sediment, tissue). | Development of more efficient and selective extraction and clean-up methods. |
| Chromatographic Separation | Co-elution of structurally similar congeners. | Exploration of novel GC column phases and multi-dimensional chromatography. |
| Detection and Quantification | Low environmental concentrations requiring high sensitivity. | Application of advanced mass spectrometry techniques like HRMS and tandem MS. |
| Quality Control | Lack of certified reference materials for all PCDE congeners. | Synthesis and certification of individual PCDE congener standards. |
Refinement of Environmental Transport, Bioaccumulation, and Degradation Models
Mathematical models are essential tools for predicting the environmental transport, bioaccumulation, and degradation of chemicals like this compound. scispace.com However, the accuracy of these models is highly dependent on the quality of the input data, which is currently lacking for this specific congener.
Future modeling efforts should focus on:
Parameterization: Obtaining experimental data on the key physicochemical properties of this compound, such as its water solubility, vapor pressure, and partition coefficients (e.g., octanol-water partition coefficient, Kow).
Bioaccumulation Factors: Determining the bioaccumulation factors (BAFs) and biomagnification factors (BMFs) in different food webs to understand its potential to concentrate in organisms at higher trophic levels. nih.gov
Model Validation: Validating the predictions of environmental models with field measurements from various locations to ensure their accuracy and reliability. researchgate.net
The table below outlines the essential data needed for refining environmental models for this compound:
| Model Component | Required Data for this compound | Current Status |
| Physicochemical Properties | Water solubility, vapor pressure, Henry's law constant, Kow, Koc. | Largely unknown or estimated. |
| Degradation Rates | Photodegradation, biodegradation, and hydrolysis rate constants. | Not well-studied. |
| Bioaccumulation Parameters | Uptake and elimination rates in various species, BAFs, BMFs. | Limited to no specific data available. |
| Environmental Concentrations | Measured levels in air, water, soil, sediment, and biota. | Very limited monitoring data. |
Expansion of Global Monitoring Networks and Data Harmonization for PCDEs
To understand the global distribution and long-range transport potential of PCDEs, including the 2,2',3,3',4,4'-hexachloro congener, it is crucial to establish comprehensive global monitoring networks. Programs like the International Pellet Watch, which monitors POPs using plastic resin pellets, could be expanded to include PCDEs. researchgate.net
Furthermore, there is a pressing need for data harmonization to ensure that monitoring data from different studies and regions are comparable. This involves:
Standardized Methods: Encouraging the use of standardized analytical methods and quality assurance/quality control procedures across laboratories.
Centralized Database: Creating a publicly accessible global database for storing and sharing monitoring data on PCDEs.
Data Interoperability: Adopting common data formats and reporting standards to facilitate the integration and analysis of data from diverse sources.
A harmonized global monitoring program would provide the necessary information for international agreements and regulatory actions aimed at protecting human health and the environment from the adverse effects of these persistent pollutants.
Q & A
Q. What are the key physicochemical properties of 2,2',3,3',4,4'-Hexachlorodiphenyl Ether (PCDE-128), and how do they influence its environmental behavior?
PCDE-128 (CAS 71585-38-1) is a chlorinated diphenyl ether with the molecular formula C₁₂H₄Cl₆O and a molecular weight of 376.878 g/mol . While direct data for PCDE-128 is limited, analogous congeners (e.g., PCDE-140) exhibit melting points of 120–122°C and boiling points of ~121°C . Its lipophilicity (log KOW estimated >6) and low Henry’s Law constant (6.2×10⁻² for PCDE-132) suggest strong bioaccumulation potential and persistence in sediments . These properties necessitate extraction methods using non-polar solvents (e.g., hexane) and detection via gas chromatography-mass spectrometry (GC-MS) .
Q. What analytical methodologies are recommended for detecting PCDE-128 in environmental matrices?
GC-MS with electron capture detection (ECD) is the gold standard for chlorinated diphenyl ethers. For example, Chinese national standard GB/T 29493.1-2013 specifies GC-MS protocols for brominated analogs, which can be adapted by adjusting ionization parameters (e.g., electron impact vs. chemical ionization) . Congener-specific quantification requires high-resolution capillary columns (e.g., DB-5MS) and isotope dilution using ¹³C-labeled internal standards to correct for matrix effects . Method validation should include recovery tests in complex matrices like soil or biota .
Q. What are the primary sources and environmental reservoirs of PCDE-128?
PCDE-128 is not commercially produced but arises as a byproduct of industrial processes involving chlorinated phenols or combustion (e.g., waste incineration) . It has been detected in sediments, aquatic organisms, and human tissues, though at lower concentrations compared to brominated analogs like PBDEs . Monitoring studies in industrialized regions (e.g., North America, Europe) should prioritize wastewater treatment plant effluents and sludge, where hydrophobic pollutants accumulate .
Advanced Questions
Q. How can environmental fate models predict the long-term distribution of PCDE-128?
Fugacity-based models (e.g., EPI Suite) incorporate physicochemical properties to predict partitioning. For instance, PCDE-128’s Henry’s Law constant (analogous to PCDE-132: 6.2×10⁻²) indicates volatilization is negligible, favoring adsorption to organic carbon in sediments . Bioaccumulation factors (BAFs) can be estimated using quantitative structure-activity relationships (QSARs) based on chlorination patterns . Field validation requires sediment core dating and temporal trend analysis, as done for PBDEs in Arctic marine mammals .
Q. What molecular mechanisms underlie PCDE-128’s toxicological effects, and how do they compare to PBDEs?
Like PBDEs, PCDE-128 likely disrupts thyroid hormone homeostasis by competitively binding to transthyretin (TTR) and inducing hepatic enzymes (e.g., CYP1A1/2) via aryl hydrocarbon receptor (AhR) activation . In vitro assays using rat hepatoma (H4IIE) cells can quantify EC₅₀ values for ethoxyresorufin-O-deethylase (EROD) activity. Comparative studies with 2,2',4,4',5,5'-hexachlorobiphenyl (PCB-153) are critical to distinguish dioxin-like vs. non-dioxin-like toxicity .
Q. What challenges arise in congener-specific analysis of chlorinated diphenyl ethers, and how can they be resolved?
Co-elution of isomers (e.g., PCDE-128 vs. PCDE-137) complicates quantification. Two-dimensional GC (GC×GC) with time-of-flight MS improves resolution by separating compounds based on volatility and polarity . Principal component analysis (PCA) of congener profiles can differentiate sources (e.g., industrial vs. thermal degradation) but requires large datasets to overcome variability, as seen in PBDE studies . Synthesizing authentic standards (e.g., via Ullmann coupling of chlorophenols) is essential for method calibration .
Q. Methodological Notes
- GC-MS Parameters : Use splitless injection, 30 m × 0.25 mm DB-5MS column, and selected ion monitoring (SIM) for m/z 376 (Cl₆ isotope cluster) .
- QA/QC : Include procedural blanks, surrogate recovery (e.g., ¹³C-PCDE-128), and interlaboratory comparisons to ensure reproducibility .
- Toxicity Assays : Dose-response studies should account for metabolic activation (e.g., S9 liver fractions) to simulate in vivo conditions .
Q. Data Gaps and Research Priorities
- Ecotoxicology : Chronic exposure studies in model species (e.g., zebrafish) to assess endocrine disruption.
- Human Biomonitoring : Expand breast milk and serum surveys to establish baseline levels and temporal trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
